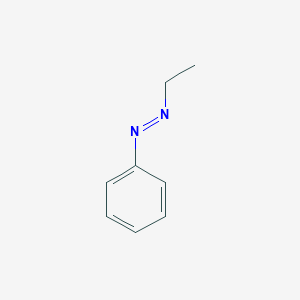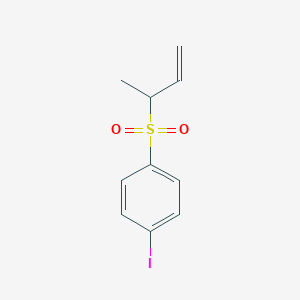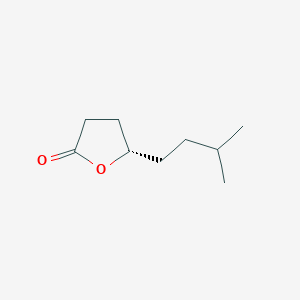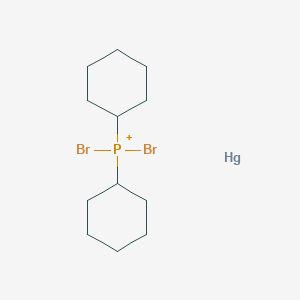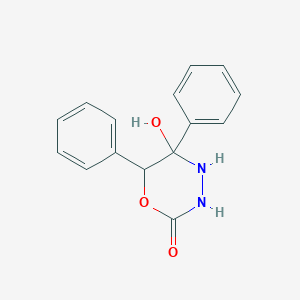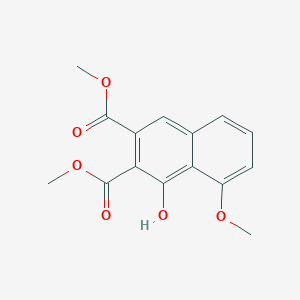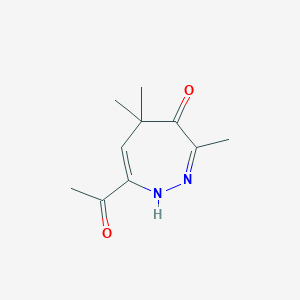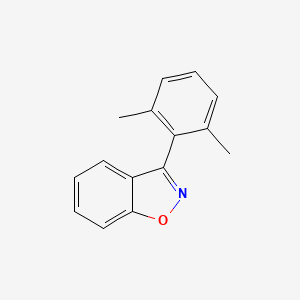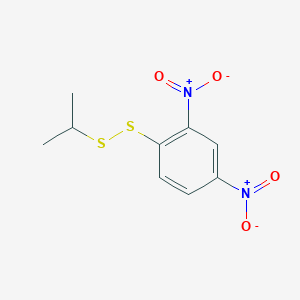![molecular formula C14H34Si3 B14399410 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane CAS No. 88258-00-8](/img/structure/B14399410.png)
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane typically involves the use of organosilicon reagents and catalysts. One common method includes the Horner–Wadsworth–Emmons olefination, which introduces the TBS-protected enyne side chain at a specific position . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrosilanes or other reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Hydrosilanes, catalytic amounts of transition metals.
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with carbon, oxygen, and other elements, facilitating its use in various chemical reactions. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites within the molecule.
Vergleich Mit ähnlichen Verbindungen
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Methyltris(trimethylsiloxy)silane: Known for its use in the synthesis of siloxane-based materials.
1-(Trimethylsilyl)ethynyl-3,5-dimethoxybenzene: Utilized in organic synthesis for introducing trimethylsilyl groups.
Uniqueness: 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane is unique due to its specific structural features, including the presence of multiple silicon atoms and a trimethylsilyl group. These characteristics make it particularly useful in specialized applications, such as the synthesis of complex organic molecules and the development of advanced materials.
Eigenschaften
CAS-Nummer |
88258-00-8 |
|---|---|
Molekularformel |
C14H34Si3 |
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
(2,3-dimethyl-4-trimethylsilylbut-2-enyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C14H34Si3/c1-13(11-15(3,4)5)14(2)12-17(9,10)16(6,7)8/h11-12H2,1-10H3 |
InChI-Schlüssel |
WCIIHTFTISKWJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


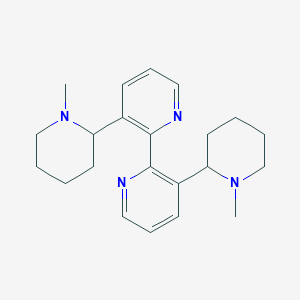
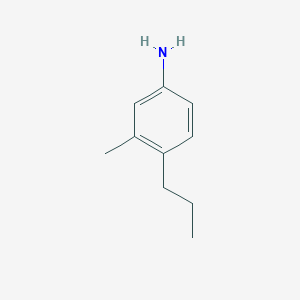
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
